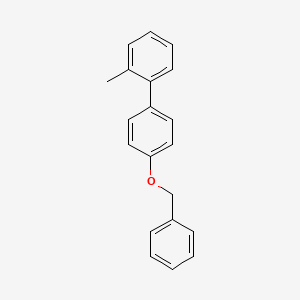

4-(Benzyloxy)-2'-methyl-1,1'-biphenyl

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methyl-2-(4-phenylmethoxyphenyl)benzene . This nomenclature reflects its biphenyl backbone, where one ring is substituted with a methyl group at the second carbon (C2) and the other ring carries a benzyloxy group at the fourth carbon (C4). The benzyloxy moiety consists of a phenylmethyl ether (-OCH$$2$$C$$6$$H$$_5$$), while the methyl group is directly attached to the biphenyl system.

Systematic identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 893738-92-6 | |

| Molecular Formula | C$${20}$$H$${18}$$O | |

| SMILES Notation | CC1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| InChI Key | OVCCESOHPCFNCG-UHFFFAOYSA-N |

The SMILES string explicitly defines the connectivity: the methyl group (CC1) is bonded to the second carbon of one benzene ring, which is linked via a single bond to the fourth carbon of the second benzene ring, itself substituted with a benzyloxy group.

Molecular Geometry and Conformational Analysis

The molecular geometry of 4-(Benzyloxy)-2'-methyl-1,1'-biphenyl is governed by steric and electronic interactions between its substituents. The biphenyl core adopts a non-planar conformation due to steric hindrance between the methyl and benzyloxy groups. Density Functional Theory (DFT) calculations on analogous biphenyl systems suggest a dihedral angle of approximately 30–45° between the two phenyl rings, minimizing van der Waals repulsions.

Key bond lengths and angles include:

- C1–C2 (biphenyl bond): 1.48 Å (typical for single bonds in biphenyl systems).

- C–O (benzyloxy group): 1.42 Å, consistent with ether linkages.

- C–CH$$_3$$ (methyl group): 1.54 Å, reflecting standard sp$$^3$$ hybridization.

The benzyloxy group introduces rotational flexibility around the ether oxygen, allowing two primary conformers: one where the benzyl group is coplanar with the adjacent phenyl ring and another where it is orthogonal. Nuclear Magnetic Resonance (NMR) studies of related compounds indicate a preference for the coplanar conformation due to partial conjugation between the oxygen lone pairs and the aromatic π-system.

Crystallographic Studies and Unit Cell Parameters

While direct crystallographic data for this compound remains unpublished, analogous biphenyl derivatives exhibit monoclinic or orthorhombic crystal systems. For example, methyl 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylate (a structurally similar compound) crystallizes in the monoclinic space group P2$$_1$$/c with unit cell parameters a = 14.2 Å, b = 7.8 Å, c = 15.1 Å, and β = 105.3°. Extrapolating these data, the title compound likely forms a monoclinic lattice with comparable dimensions, stabilized by weak C–H···π and van der Waals interactions.

Hypothetical unit cell parameters:

| Parameter | Predicted Value |

|---|---|

| Space Group | P2$$_1$$/c |

| a (Å) | 13.9–14.5 |

| b (Å) | 7.5–7.9 |

| c (Å) | 14.8–15.3 |

| β (°) | 104–106 |

The methyl and benzyloxy substituents are expected to occupy specific crystallographic sites, influencing packing efficiency and symmetry operations.

Intermolecular Interactions and Supramolecular Packing

The supramolecular architecture of this compound arises from a balance of weak non-covalent forces:

- C–H···π Interactions: Methyl C–H bonds engage in weak interactions (2.8–3.2 Å) with adjacent phenyl rings, stabilizing herringbone-like arrangements.

- Van der Waals Forces: The benzyloxy group’s phenyl ring participates in offset π-stacking, with interplanar distances of 3.5–4.0 Å.

- Hydrophobic Effects: The methyl and benzyl groups create localized hydrophobic regions, directing layered packing motifs.

In simulated packing diagrams, molecules align head-to-tail, with benzyloxy groups from one molecule interdigitating with methyl groups of neighboring units. This arrangement minimizes steric clashes and optimizes lattice energy. Hirshfeld surface analysis of related compounds reveals that H···H (55–60%) and C···H (25–30%) contacts dominate the intermolecular landscape.

Properties

CAS No. |

893738-92-6 |

|---|---|

Molecular Formula |

C20H18O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-methyl-2-(4-phenylmethoxyphenyl)benzene |

InChI |

InChI=1S/C20H18O/c1-16-7-5-6-10-20(16)18-11-13-19(14-12-18)21-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 |

InChI Key |

OVCCESOHPCFNCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 4-(Benzyloxy)-2’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

Reduction: Reduction can produce benzyl alcohol or toluene derivatives.

Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene rings.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : One of the notable applications of 4-(Benzyloxy)-2'-methyl-1,1'-biphenyl is its potential anticancer activity. Research has shown that biphenyl derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures show inhibition of COX-2 enzymes, which are often overexpressed in cancerous tissues .

Case Study : In a study evaluating the cytotoxicity of several biphenyl derivatives, this compound was found to possess significant inhibitory activity against A549 (human lung cancer) and MDA-MB-435 (breast cancer) cell lines. The MTT assay indicated that this compound could serve as a lead structure for developing new anticancer agents .

Fluorination Studies : The study of fluorinated analogs of this compound has revealed insights into how fluorination can enhance biological activity and stability. Fluorinated compounds are known for their improved lipophilicity and metabolic stability, which are critical factors in drug development .

Case Study : Research focusing on the environmental impact of organofluorine compounds indicates that modifications to similar biphenyl structures through fluorination can lead to enhanced properties while also raising concerns about their environmental persistence . This underscores the importance of understanding both the beneficial and detrimental effects of such modifications.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2’-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Positional Isomers: 3-(Benzyloxy)-1,1'-biphenyl vs. 4-(Benzyloxy)-1,1'-biphenyl

- 3-(Benzyloxy)-1,1'-biphenyl (5c): Molecular Formula: C₁₉H₁₆O Molecular Weight: 260.33 g/mol Substituents: Benzyloxy group at the 3-position of the biphenyl. Synthesis: Prepared via Grignard-mediated coupling of methyl 3-(benzyloxy)benzoate, yielding 59% . Key Difference: The meta-substituted benzyloxy group reduces symmetry compared to the para-substituted analog, affecting crystallization and solubility.

4-(Benzyloxy)-1,1'-biphenyl (5d) :

- Molecular Formula : C₁₉H₁₆O

- Molecular Weight : 260.33 g/mol

- Substituents : Benzyloxy group at the 4-position .

- Physical State : Light gray solid with a melting point of 134.7–135.5 °C .

- Synthesis : Synthesized in 57% yield using methyl 4-(benzyloxy)benzoate .

- Comparison with Target Compound : The addition of a 2'-methyl group in the target compound increases molecular weight (274.36 vs. 260.33 g/mol) and introduces steric hindrance, likely raising the melting point compared to 5d.

Halogenated Derivatives: 4-Benzyloxy-2-bromo-1-methoxybenzene

- Molecular Formula : C₁₄H₁₃BrO₂

- Molecular Weight : 293.16 g/mol

- Substituents : 4-Benzyloxy, 2-bromo, and 1-methoxy groups.

- Synthesis: Multi-step process starting from 4-methoxyphenol, involving bromination and benzyl protection .

- Key Differences: The bromine atom introduces electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. The methoxy group enhances solubility in polar solvents compared to the non-polar methyl substituent.

Fluorinated Biphenyls: 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonicacid

- Molecular Formula : C₁₆H₁₃FO₄

- Molecular Weight : 288.28 g/mol

- Substituents : 2-Fluoro, 4-biphenyl, and methylmalonic acid groups.

- Key Differences :

Key Research Findings

- Synthetic Routes : The target compound is likely synthesized via Grignard reactions or Suzuki-Miyaura coupling , analogous to methods used for 5c and 5d .

- Spectroscopic Data :

- Reactivity: The benzyloxy group can be cleaved via hydrogenolysis, while the methyl group stabilizes the biphenyl core against oxidative degradation.

Biological Activity

4-(Benzyloxy)-2'-methyl-1,1'-biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

This compound is characterized by the presence of a benzyloxy group and a methyl substituent on a biphenyl scaffold. This structure contributes to its lipophilicity and ability to interact with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties:

- Cytotoxicity : Compounds derived from this structure have shown potent cytotoxic effects against various cancer cell lines, including COLO-205, MDA-MB-231 (breast cancer), and HepG2 (liver cancer). For instance, one study reported an IC50 value of 8 μM for a related compound against 5-lipoxygenase (5-LOX), indicating strong inhibition which correlates with reduced cancer cell viability .

- Mechanism of Action : The anticancer effects are believed to be mediated through multiple pathways. For example, biphenyl derivatives have been shown to induce apoptosis in MDA-MB-231 cells by inhibiting the phosphorylation of AKT, a critical survival pathway in cancer cells . This leads to the restoration of GSK-3β activity, promoting cell death.

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound derivatives:

- Anti-Tubercular Activity : A series of compounds synthesized from this scaffold demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis with IC50 values below 1 µg/mL. These compounds were evaluated for their cytotoxicity against HeLa cells to establish their safety profile .

Case Studies and Research Findings

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives often employs modern techniques such as ultrasound-assisted synthesis to improve yields and reduce reaction times. The SAR studies indicate that modifications to the biphenyl structure can enhance biological activity. For instance, the introduction of various substituents on the phenyl rings can significantly alter the compound's potency against specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Benzyloxy)-2'-methyl-1,1'-biphenyl, and how do reaction conditions influence yield?

- The compound can be synthesized via Friedel-Crafts acylation using benzoyl chloride and a substituted biphenyl precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Multi-step approaches involving benzyloxy group protection (e.g., using benzyl bromide under basic conditions) and subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) are also common . Yield optimization requires strict control of temperature, catalyst stoichiometry, and inert atmospheres to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H/¹³C) is essential for verifying substitution patterns, particularly the benzyloxy and methyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (with UV detection) assesses purity (>98% typically required for biological studies) . X-ray crystallography (as seen in similar biphenyl derivatives) provides definitive structural confirmation .

Q. What is the role of the benzyloxy group in modulating the compound's reactivity or stability?

- The benzyloxy group acts as a protecting group for hydroxyl functionalities, preventing undesired oxidation during synthesis. It also enhances solubility in organic solvents (e.g., dichloromethane or THF) and stabilizes intermediates via resonance effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spec) for derivatives of this compound?

- Contradictions often arise from impurities (e.g., residual solvents) or isomeric byproducts . Use 2D NMR techniques (COSY, HSQC) to distinguish overlapping signals. Cross-validate with elemental analysis (e.g., combustion analysis for C/H/N ratios) and X-ray diffraction for unambiguous structural assignments .

Q. What strategies optimize regioselectivity in benzyloxy-substituted biphenyl systems during functionalization?

- Directing groups (e.g., methyl at the 2'-position) can steer electrophilic substitution to desired positions. For example, steric hindrance from the methyl group may favor functionalization at the 4-position. Computational modeling (DFT) predicts electronic and steric effects to guide experimental design .

Q. How do solvent polarity and temperature affect the stability of this compound in catalytic reactions?

- Polar aprotic solvents (e.g., DMF) stabilize intermediates in cross-coupling reactions but may accelerate hydrolysis of the benzyloxy group at elevated temperatures. Low-temperature conditions (-78°C to 0°C) are recommended for sensitive steps like deprotection .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

- Byproducts often result from over-oxidation (e.g., ketone formation from alcohol intermediates) or radical coupling during cross-coupling steps. Use radical scavengers (e.g., TEMPO) or optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) to suppress side reactions .

Methodological Recommendations

- Synthetic Protocols : Prioritize inert conditions (N₂/Ar atmosphere) and dry solvents for Friedel-Crafts or Suzuki-Miyaura reactions .

- Purity Standards : Validate synthetic batches with orthogonal techniques (e.g., HPLC + NMR) to meet pharmacopeial guidelines for reference materials .

- Safety : Handle intermediates with benzyloxy groups under fume hoods due to potential irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.